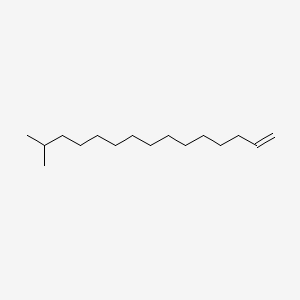
Isohexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecene is a synthetic hydrocarbon compound commonly used in various industrial and cosmetic applications. It is a clear, colorless, and odorless liquid that belongs to the isoparaffin class of hydrocarbons. This compound is derived from petroleum and is known for its lightweight and non-greasy texture, making it a popular ingredient in skincare and cosmetic products .
Preparation Methods
Isohexadecene is typically produced through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor, where oligomerization and hydrogenation occur simultaneously. This method is efficient, requiring less investment in equipment and energy consumption .
Chemical Reactions Analysis
Isohexadecene primarily undergoes reactions typical of alkanes, such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. For example, in oxidation reactions, this compound can be converted into alcohols, ketones, or carboxylic acids depending on the reaction conditions. In reduction reactions, it can be hydrogenated to form more saturated hydrocarbons .
Scientific Research Applications
Isohexadecene has a wide range of applications in scientific research and industry. In the cosmetic industry, it is used as an emollient, solvent, and spreadability enhancer in products like moisturizers, sunscreens, and makeup removers. Its lightweight and non-greasy texture make it ideal for formulations that require a smooth and silky feel . Additionally, this compound is used in the production of certain types of plastics and as a solvent in industrial applications .
Mechanism of Action
The mechanism of action of isohexadecene in cosmetic applications involves its ability to form a protective barrier on the skin, preventing water loss and maintaining the skin’s natural moisture levels. This barrier function helps to keep the skin hydrated and supple. In hair care products, this compound provides moisture to dry hair, preventing frizz and giving a smooth, silky feel .
Comparison with Similar Compounds
Isohexadecene is often compared to other isoparaffins like isododecane and isooctane. While all these compounds share similar properties, such as being clear, colorless, and odorless liquids, this compound is unique due to its longer carbon chain, which provides a richer and creamier texture. This makes it particularly suitable for applications requiring a more substantial feel, such as in moisturizers and conditioners .
Similar Compounds::- Isododecane
- Isooctane
- Hexadecane
This compound’s unique properties and versatility make it a valuable ingredient in various applications, from cosmetics to industrial uses.
Properties
CAS No. |
85909-49-5 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
14-methylpentadec-1-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4,16H,1,5-15H2,2-3H3 |
InChI Key |
YKGRKSWSVPZYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















